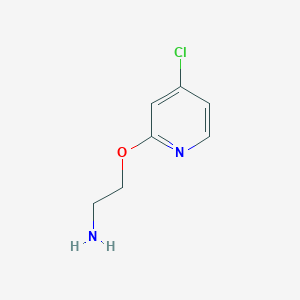

2-((4-Chloropyridin-2-yl)oxy)ethanamine

CAS No.: 1346708-15-3

Cat. No.: VC3308827

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346708-15-3 |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 2-(4-chloropyridin-2-yl)oxyethanamine |

| Standard InChI | InChI=1S/C7H9ClN2O/c8-6-1-3-10-7(5-6)11-4-2-9/h1,3,5H,2,4,9H2 |

| Standard InChI Key | LCIWEWNYGUFCHP-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Cl)OCCN |

| Canonical SMILES | C1=CN=C(C=C1Cl)OCCN |

Introduction

Chemical Structure and Properties

2-((4-Chloropyridin-2-yl)oxy)ethanamine (C7H9ClN2O) features a 4-chloropyridin-2-yl group connected to an ethanamine moiety via an oxygen atom. This structure creates a molecule with both nucleophilic and electrophilic sites, enabling various chemical transformations.

The compound's molecular structure contains several key features:

-

A pyridine ring with a chlorine substituent at the 4-position

-

An ether linkage at the 2-position of the pyridine ring

-

A primary amine group at the terminal position of the ethyl chain

Physical and Chemical Properties

The physical properties of 2-((4-Chloropyridin-2-yl)oxy)ethanamine can be predicted based on its structural features. The presence of both the pyridine nitrogen and the primary amine group confers basic properties to the molecule, while the chlorine substituent enhances its reactivity toward nucleophilic substitution reactions.

Table 1: Predicted Physical and Chemical Properties of 2-((4-Chloropyridin-2-yl)oxy)ethanamine

| Property | Value | Basis of Prediction |

|---|---|---|

| Molecular Weight | 186.62 g/mol | Calculated from molecular formula C7H9ClN2O |

| Physical State | Crystalline solid | Based on similar pyridine derivatives |

| Solubility | Soluble in polar organic solvents; moderately soluble in water | Based on functional groups present |

| pKa (Amine) | ~9-10 | Typical range for primary aliphatic amines |

| pKa (Pyridine N) | ~2-3 | Lowered by electron-withdrawing chlorine |

| Log P | ~1.2-1.8 | Estimated from structure |

| Melting Point | ~110-130°C | Estimated from similar compounds |

The presence of the primary amine group significantly differentiates this compound from ester analogues such as ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, conferring greater water solubility and different hydrogen bonding capabilities.

Synthesis Methods

Several synthetic routes can be proposed for the preparation of 2-((4-Chloropyridin-2-yl)oxy)ethanamine based on established organic chemistry principles.

Nucleophilic Substitution Approach

The most direct synthesis route likely involves nucleophilic substitution between 4-chloropyridin-2-ol and an appropriate amine precursor. This approach parallels the synthesis of related compounds like ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, which is typically prepared through a reaction between 4-chloropyridine-2-ol and ethyl bromoacetate in the presence of a base.

Reaction Scheme:

-

4-Chloropyridin-2-ol reacts with a protected 2-bromoethylamine (e.g., N-Boc-2-bromoethylamine)

-

Base-mediated nucleophilic substitution forms the ether linkage

-

Deprotection of the amine group yields the target compound

Reduction of Nitrile Precursor

Another viable synthetic route involves:

-

Synthesis of 2-((4-chloropyridin-2-yl)oxy)acetonitrile through reaction of 4-chloropyridin-2-ol with bromoacetonitrile

-

Reduction of the nitrile group to the primary amine using reducing agents such as lithium aluminum hydride or hydrogen with a suitable catalyst

From Ester Derivatives

2-((4-Chloropyridin-2-yl)oxy)ethanamine could also be synthesized from ethyl 2-((4-chloropyridin-2-yl)oxy)acetate through:

-

Conversion to the corresponding amide using ammonia

-

Reduction of the amide to the amine using strong reducing agents

Each of these synthetic pathways would require optimization of reaction conditions, including temperature, solvent selection, and catalyst choice to maximize yield and purity.

Chemical Reactivity

The chemical behavior of 2-((4-Chloropyridin-2-yl)oxy)ethanamine is governed by its three key functional groups: the pyridine ring, the chlorine substituent, and the primary amine.

Reactions Involving the Amine Group

The primary amine group serves as a nucleophilic center capable of participating in numerous reactions:

-

Acylation Reactions: Formation of amides through reaction with acid chlorides, anhydrides, or activated esters

-

Alkylation: N-alkylation to form secondary or tertiary amines

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of reducing agents

-

Carbamate Formation: Reaction with chloroformates to yield carbamates

-

Urea Formation: Reaction with isocyanates to form urea derivatives

Reactions Involving the Pyridine Ring

The pyridine moiety can undergo various transformations:

-

N-Oxidation: Formation of pyridine N-oxides

-

Electrophilic Substitution: Limited reactivity due to the electron-deficient nature of pyridine

-

Nucleophilic Substitution: Enhanced by the electron-withdrawing chlorine, particularly at the 4-position

-

Coordination Chemistry: The pyridine nitrogen can coordinate to metal centers

Reactions Involving the Chlorine Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution:

-

Substitution by Nitrogen Nucleophiles: Reaction with amines to form aminopyridine derivatives

-

Substitution by Oxygen Nucleophiles: Reaction with alcohols or phenols

-

Substitution by Sulfur Nucleophiles: Reaction with thiols to form thioether derivatives

-

Metal-Catalyzed Cross-Coupling: Participation in reactions such as Suzuki, Negishi, or Sonogashira couplings

Pharmaceutical Intermediate Applications

The reactive functional groups in 2-((4-Chloropyridin-2-yl)oxy)ethanamine make it valuable as a building block in pharmaceutical synthesis. The amine group allows for easy incorporation into peptides, while the chloropyridine moiety can serve as a scaffold for further derivatization.

Structure-Activity Relationship Considerations

Understanding how structural modifications to 2-((4-Chloropyridin-2-yl)oxy)ethanamine affect biological activity is crucial for rational drug design. Several structural elements merit consideration:

Effect of Pyridine Substitution

The position and nature of substituents on the pyridine ring significantly influence biological activity:

-

Chlorine Position: The 4-position chlorine affects electronic distribution and possible interactions with target proteins

-

Additional Substituents: Introduction of electron-donating or withdrawing groups could modulate reactivity and biological properties

-

Ring Modifications: Replacement of the pyridine with related heterocycles (e.g., pyrimidine, pyrazine) could alter binding profiles

Amine Modifications

Modifications to the amine functionality would dramatically change the compound's properties:

-

Chain Length: Extending or shortening the carbon chain between the ether oxygen and amine

-

Amine Substitution: Converting the primary amine to secondary or tertiary derivatives

-

Functional Group Interchange: Replacing the amine with other functional groups (e.g., guanidine, amidine)

Analytical Characterization

Comprehensive analytical characterization of 2-((4-Chloropyridin-2-yl)oxy)ethanamine is essential for confirming its structure and purity.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for structural confirmation:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for the pyridine protons, methylene groups, and amine protons

-

¹³C NMR would confirm the carbon framework, with distinctive shifts for the pyridine carbons

2. Mass Spectrometry

-

The molecular ion peak would correspond to the calculated molecular weight of 186.62 g/mol

-

Fragmentation patterns would likely include loss of the amine group and cleavage at the ether linkage

3. Infrared (IR) Spectroscopy

-

N-H stretching bands around 3300-3500 cm⁻¹

-

C-O stretching around 1200-1300 cm⁻¹

-

C=N stretching of the pyridine ring around 1600 cm⁻¹

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used for purity analysis and monitoring reaction progress during synthesis.

Comparison with Related Compounds

Comparing 2-((4-Chloropyridin-2-yl)oxy)ethanamine with structurally related compounds provides insight into how functional group changes affect properties and potential applications.

Comparison with Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate differs from 2-((4-Chloropyridin-2-yl)oxy)ethanamine primarily in the terminal functional group, featuring an ester instead of an amine. This structural difference leads to significant variations in properties and reactivity:

Table 3: Comparison of 2-((4-Chloropyridin-2-yl)oxy)ethanamine with Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

| Property | 2-((4-Chloropyridin-2-yl)oxy)ethanamine | Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate |

|---|---|---|

| Molecular Formula | C7H9ClN2O | C9H10ClNO3 |

| Molecular Weight | 186.62 g/mol | 215.63 g/mol |

| Functional Groups | Primary amine, ether, chloropyridine | Ester, ether, chloropyridine |

| Basicity | Higher (amine pKa ~9-10) | Lower (pyridine N only, pKa ~2-3) |

| Water Solubility | Likely higher due to amine | Lower due to ester group |

| Reactivity | Nucleophilic amine, susceptible to acylation and alkylation | Electrophilic ester, susceptible to hydrolysis |

| Hydrogen Bonding | Both H-bond donor and acceptor | H-bond acceptor only |

| Metabolic Stability | Less susceptible to esterases | Susceptible to esterase hydrolysis |

The presence of the amine group in 2-((4-Chloropyridin-2-yl)oxy)ethanamine significantly alters its pharmacological profile compared to the ester counterpart, potentially enhancing water solubility and bioavailability while providing different metabolic pathways.

Future Research Directions

Several promising research avenues could be explored with 2-((4-Chloropyridin-2-yl)oxy)ethanamine:

Medicinal Chemistry Applications

-

Development of Antimicrobial Agents: Systematic modification of the structure to optimize antimicrobial activity

-

Enzyme Inhibitor Design: Investigation of the compound's potential to inhibit specific enzymes related to disease states

-

Targeted Drug Delivery Systems: Utilization of the amine group for conjugation with targeting moieties

Synthetic Methodology Development

-

Green Chemistry Approaches: Development of environmentally friendly synthetic routes with reduced waste and energy consumption

-

Catalyst Optimization: Exploration of novel catalysts for efficient synthesis

-

Flow Chemistry Applications: Adaptation of synthetic routes to continuous flow processes for industrial scalability

Structure-Property Relationship Studies

Comprehensive studies correlating structural modifications with physical, chemical, and biological properties would benefit the rational design of derivatives with enhanced efficacy.

Challenges in Research and Development

Several challenges must be addressed in the study and application of 2-((4-Chloropyridin-2-yl)oxy)ethanamine:

Synthetic Challenges

-

Selectivity: Ensuring selective reaction at the amine without affecting the pyridine nitrogen

-

Purification: Developing efficient methods for separating the target compound from reaction byproducts

-

Scale-up Considerations: Addressing challenges in transitioning from laboratory to industrial-scale synthesis

Analytical Challenges

-

Stability Assessment: Evaluating the compound's stability under various conditions

-

Impurity Profiling: Identifying and characterizing potential impurities

-

Polymorphism Studies: Investigating possible crystal forms and their properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume